Cucurbitacin H

Descripción general

Descripción

Cucurbitacin H is a naturally occurring compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. Cucurbitacins are known for their bitter taste and have been studied for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacin H involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the oxidation of cucurbitacin B to form this compound. This process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound is often achieved through the extraction and isolation from natural sources, particularly from plants in the Cucurbitaceae family. The extraction process involves solvent extraction, followed by purification techniques such as column chromatography and crystallization to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions

Cucurbitacin H undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of functional groups to form less oxidized derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Cucurbitacin H exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the JAK-STAT3 signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria. It also disrupts the cytoskeleton by inhibiting actin polymerization, leading to cell cycle arrest and inhibition of cell migration .

Comparación Con Compuestos Similares

Cucurbitacin H is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin B, D, E, I, and Q. While all cucurbitacins share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For example:

Cucurbitacin B: Known for its potent anticancer activity and ability to inhibit the IL-6/STAT3 pathway.

Cucurbitacin E: Exhibits strong anti-inflammatory and hepatoprotective properties.

Cucurbitacin I: Effective in inhibiting the growth of various cancer cell lines by targeting the JAK-STAT3 pathway

This compound is unique in its specific configuration and hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Actividad Biológica

Cucurbitacin H is a member of the cucurbitacin family, which consists of tetracyclic triterpenes derived from plants in the Cucurbitaceae family. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Overview of Cucurbitacins

Cucurbitacins are known for their bitter taste and have been traditionally used in herbal medicine. They exhibit a range of biological activities, including:

- Anticancer properties

- Anti-inflammatory effects

- Antimicrobial activity

- Hepatoprotective effects

- Antioxidant activity

Among these, their anticancer activity is the most extensively studied, with various mechanisms identified that contribute to their efficacy against different cancer types.

This compound exerts its biological effects through several mechanisms:

- Cell Cycle Arrest : Cucurbitacins can disrupt the cell cycle in cancer cells, particularly at the G2/M phase. This is achieved by inhibiting cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

- Induction of Apoptosis : These compounds can trigger programmed cell death in tumor cells. They influence apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

- Inhibition of Signaling Pathways : this compound has been shown to inhibit key signaling pathways involved in cancer progression, such as:

- Anti-inflammatory Action : Cucurbitacins also exhibit anti-inflammatory properties by inhibiting enzymes like COX-2 and TNF-α, which are involved in inflammatory processes .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that cucurbitacins bind to human serum albumin, facilitating their distribution to target organs. The metabolism primarily occurs through glucuronidation and sulfation processes in the liver .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as an anticancer agent:

- In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation .

- Animal Models : In murine xenograft models, treatment with this compound led to significant tumor growth inhibition when combined with conventional chemotherapy agents like gemcitabine. For instance, one study reported up to 79% tumor inhibition when Cucurbitacin B (a related compound) was used alongside gemcitabine .

Comparative Table of Biological Activities

Propiedades

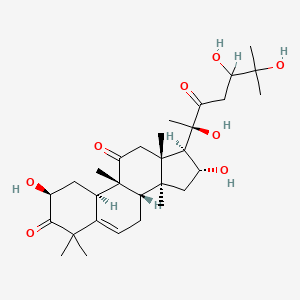

IUPAC Name |

(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,16-20,23,31-33,37-38H,10-14H2,1-8H3/t16-,17+,18-,19+,20?,23+,27+,28-,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNDMUIXCBUBLO-REQJDAJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CC(C(C)(C)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331636 | |

| Record name | Cucurbitacin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751-96-2 | |

| Record name | Cucurbitacin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.